molecular formula C25H28N2O2 B11572052 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11572052
M. Wt: 388.5 g/mol
InChI Key: XDVIBWLRKYNECI-UHFFFAOYSA-N
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Description

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Cyclohexanecarbonylation: The indole core is then reacted with cyclohexanecarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclohexanecarbonyl indole intermediate.

    Acetamide Formation: The final step involves the reaction of the intermediate with 3,5-dimethylaniline and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-N-phenylacetamide: Another indole derivative with similar structural features.

    2-(3-Cyclohexyl-1H-indol-1-yl)-N-phenylacetamide: A compound with a similar cyclohexyl group but different substitution pattern.

Uniqueness

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexanecarbonyl group and the 3,5-dimethylphenyl group can impart distinct properties compared to other indole derivatives.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H28N2O2/c1-17-12-18(2)14-20(13-17)26-24(28)16-27-15-22(21-10-6-7-11-23(21)27)25(29)19-8-4-3-5-9-19/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28)

InChI Key

XDVIBWLRKYNECI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)C

Origin of Product

United States

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